1-(3-bromophenyl)-3-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)thiourea
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Overview
Description
1-(3-bromophenyl)-3-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-3-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)thiourea typically involves the reaction of 3-bromophenyl isothiocyanate with 2-(5-chloro-2-methyl-1H-indol-3-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-3-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-3-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)thiourea would depend on its specific biological target. Generally, thioureas can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-bromophenyl)-3-(2-(5-chloro-1H-indol-3-yl)ethyl)thiourea: Similar structure but lacks the methyl group on the indole ring.
1-(3-chlorophenyl)-3-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)thiourea: Similar structure but has a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
1-(3-bromophenyl)-3-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)thiourea is unique due to the specific combination of substituents on the phenyl and indole rings, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H17BrClN3S |
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Molecular Weight |
422.8 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]thiourea |
InChI |
InChI=1S/C18H17BrClN3S/c1-11-15(16-10-13(20)5-6-17(16)22-11)7-8-21-18(24)23-14-4-2-3-12(19)9-14/h2-6,9-10,22H,7-8H2,1H3,(H2,21,23,24) |
InChI Key |
ADYGKPFHKICILS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNC(=S)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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